3-O-Acetylpinobanksin is a natural product found in Apis, Populus yunnanensis, and other organisms with data available.
3-O-Acetylpinobanksin
CAS No.: 52117-69-8
VCID: VC21336760
Molecular Formula: C17H14O6
Molecular Weight: 314.29 g/mol
* For research use only. Not for human or veterinary use.

Description |
3-O-Acetylpinobanksin is a flavonoid compound derived from propolis, a resinous substance produced by bees. It is structurally related to pinobanksin, with an acetyl group attached to the hydroxyl group at the 3-position, enhancing its solubility and biological activity . This compound has garnered significant attention for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. Synthesis and PreparationThe synthesis of 3-O-Acetylpinobanksin often involves the hydroxylation of another flavanone, pinocembrin. Industrial production methods typically include the extraction and isolation of the compound from natural sources, such as plant parts, using organic solvents followed by distillation and extraction steps. Antioxidant Activity3-O-Acetylpinobanksin exhibits significant antioxidant properties, effectively scavenging free radicals and reducing oxidative stress. This activity is crucial for exploring its role in biological systems and potential therapeutic applications. Neuroprotective EffectsStudies indicate that this compound may protect against oxidative damage in neuronal cells, suggesting its potential in treating neurodegenerative diseases. In vitro studies have demonstrated its ability to scavenge reactive oxygen species, providing neuroprotective effects against oxidative stress-induced damage. Cancer ResearchResearch has shown that 3-O-Acetylpinobanksin can induce apoptosis in pancreatic cancer cells (Panc-1), highlighting its potential as an anti-cancer agent. It regulates cell cycle checkpoints and suppresses cell migration by affecting epithelial-mesenchymal transition pathways . Comparison with Similar Compounds3-O-Acetylpinobanksin can be compared with other similar compounds, such as pinobanksin and pinobanksin-3-O-propionate. It stands out due to its enhanced stability and bioavailability compared to its parent compound and other derivatives. Case Study 1: NeuroprotectionIn vitro studies have demonstrated that 3-O-Acetylpinobanksin scavenges reactive oxygen species in PC12 cells, providing neuroprotective effects against oxidative stress-induced damage. This suggests its potential application in neurodegenerative disease therapies. Case Study 2: Cancer TreatmentA study evaluated the effects of this compound on Panc-1 pancreatic cancer cells. Treatment resulted in a significant increase in apoptotic cell rates and cell cycle arrest at the G2/M phase, indicating its potential as an anti-cancer agent . Table 1: Biological Activities of 3-O-Acetylpinobanksin |
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CAS No. | 52117-69-8 |
Product Name | 3-O-Acetylpinobanksin |
Molecular Formula | C17H14O6 |
Molecular Weight | 314.29 g/mol |
IUPAC Name | [(2R,3R)-5,7-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl] acetate |
Standard InChI | InChI=1S/C17H14O6/c1-9(18)22-17-15(21)14-12(20)7-11(19)8-13(14)23-16(17)10-5-3-2-4-6-10/h2-8,16-17,19-20H,1H3/t16-,17+/m1/s1 |
Standard InChIKey | BJYHZSNSMVEQEH-SJORKVTESA-N |
Isomeric SMILES | CC(=O)O[C@@H]1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3 |
Canonical SMILES | CC(=O)OC1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3 |
Synonyms | 3-O-Acetylpinobanksin |
PubChem Compound | 148556 |
Last Modified | Aug 15 2023 |
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